molecular formula C25H28N6O3 B10922535 {4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

{4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

Cat. No.: B10922535
M. Wt: 460.5 g/mol
InChI Key: FNTMYHBPEDJGLQ-UHFFFAOYSA-N
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Description

The compound {4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic molecule that features a combination of pyrazole, piperazine, isoxazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves multiple steps, starting with the preparation of individual building blocks. The pyrazole moiety can be synthesized through the reaction of 1-ethyl-1H-pyrazole-4-amine with an appropriate ketone under acidic conditions . The piperazine ring is typically introduced via nucleophilic substitution reactions. The isoxazole and pyridine rings are often synthesized through cyclization reactions involving nitriles and aldehydes .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

The compound {4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group would yield phenol derivatives, while nucleophilic substitution on the piperazine ring could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound can be used to study the interactions between different functional groups and biological targets. Its diverse functional groups make it a valuable tool for probing biochemical pathways.

Medicine

In medicine, the compound has potential applications as a pharmaceutical agent. Its various functional groups can interact with different biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of {4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with various molecular targets. The pyrazole and piperazine moieties can interact with enzymes and receptors, modulating their activity. The isoxazole and pyridine rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE
  • {4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[6-(4-HYDROXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE

Uniqueness

The uniqueness of {4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE lies in its combination of functional groups, which allows for diverse interactions with biological targets and the potential for a wide range of applications in different fields.

Properties

Molecular Formula

C25H28N6O3

Molecular Weight

460.5 g/mol

IUPAC Name

[4-[(1-ethylpyrazol-4-yl)methyl]piperazin-1-yl]-[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

InChI

InChI=1S/C25H28N6O3/c1-4-31-16-18(14-26-31)15-29-9-11-30(12-10-29)25(32)21-13-22(19-5-7-20(33-3)8-6-19)27-24-23(21)17(2)28-34-24/h5-8,13-14,16H,4,9-12,15H2,1-3H3

InChI Key

FNTMYHBPEDJGLQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CN2CCN(CC2)C(=O)C3=CC(=NC4=C3C(=NO4)C)C5=CC=C(C=C5)OC

Origin of Product

United States

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